molecular formula C14H14N4O B8749828 4-Acetamido-4'-aminoazobenzene CAS No. 61893-92-3

4-Acetamido-4'-aminoazobenzene

Cat. No. B8749828
Key on ui cas rn: 61893-92-3
M. Wt: 254.29 g/mol
InChI Key: IUIGWRKKAZAXHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09334231B2

Procedure details

Following the general monoacylation procedure, 4,4′-azodianiline (25 mg, 120 μmol) was treated with acetyl choloride (8.5 μl, 120 μmol). Silica gel chromatography through a wide column (20% ethyl acetate in dichloromethane, gradient to 66%) provided S1 as an orange solid (22 mg, 90 μmol, 73% yield): 1H (CD3CN, 500 MHz): 1.98 (s, 3H); 4.77 (s, 21-1); 6.74 (d, 2H, J=8.5); 7.70 (d, 4H. J=8.5); 7.77 (d, 21-1, J=8.5); 8.53 (s, 1H). 13C(CD3CN, 125 MHz): 23.4, 113.9, 119.3, 122.7, 124.7, 140.6, 144.3, 148.6, 151.5, 168.7. HRMS (FAB+): calc'd for C14H14N4O—254.1168. found—254.1171 (M+).
Quantity
25 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Yield
73%

Identifiers

REACTION_CXSMILES
[N:1]([C:10]1[CH:16]=[CH:15][C:13]([NH2:14])=[CH:12][CH:11]=1)=[N:2][C:3]1[CH:9]=[CH:8][C:6]([NH2:7])=[CH:5][CH:4]=1.[C:17](OCC)(=[O:19])[CH3:18]>ClCCl>[C:17]([NH:14][C:13]1[CH:15]=[CH:16][C:10]([N:1]=[N:2][C:3]2[CH:4]=[CH:5][C:6]([NH2:7])=[CH:8][CH:9]=2)=[CH:11][CH:12]=1)(=[O:19])[CH3:18]

Inputs

Step One
Name
Quantity
25 mg
Type
reactant
Smiles
N(=NC1=CC=C(N)C=C1)C1=CC=C(N)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was treated with acetyl choloride (8.5 μl, 120 μmol)

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)NC1=CC=C(C=C1)N=NC1=CC=C(C=C1)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 90 μmol
AMOUNT: MASS 22 mg
YIELD: PERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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